Setosusin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

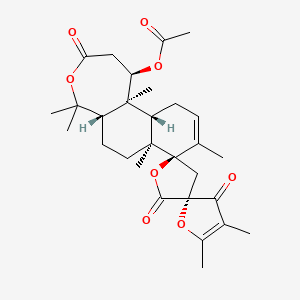

Setosusin is a fungal meroditerpenoid compound originally isolated from the fungus Corynascus setosus. It features a unique spiro-fused 3(2H)-furanone moiety, which is a characteristic structural component that contributes to its biological activity .

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of Setosusin involves the polyketide 5-methyl triacetic acid lactone and geranylgeranyl pyrophosphate as precursors. The critical enzyme in this process is the cytochrome P450 enzyme SetF, which facilitates the epoxidation of the polyketide portion of the substrate and promotes protonation-initiated structural rearrangement to yield this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve fermentation processes using the fungus Corynascus setosus or related species. Optimization of fermentation conditions, including nutrient media, temperature, and pH, would be essential for maximizing yield.

化学反应分析

Types of Reactions

Setosusin undergoes various chemical reactions, including:

Oxidation: The cytochrome P450 enzyme SetF catalyzes the epoxidation of the polyketide portion of the substrate.

Structural Rearrangement: Protonation-initiated structural rearrangement facilitated by SetF.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzyme SetF, oxygen, and appropriate cofactors.

Structural Rearrangement: Proton donors and specific enzyme conditions.

Major Products

The major product formed from these reactions is this compound itself, featuring the spiro-fused 3(2H)-furanone moiety .

科学研究应用

Setosusin has several scientific research applications, including:

作用机制

The mechanism of action of Setosusin involves the cytochrome P450 enzyme SetF, which catalyzes the epoxidation of the polyketide portion of the substrate and facilitates protonation-initiated structural rearrangement. This results in the formation of the spiro-fused 3(2H)-furanone moiety, which is critical for its biological activity .

相似化合物的比较

Similar Compounds

Griseofulvin: An antifungal medication featuring a 3(2H)-furanone unit.

Uniqueness

Setosusin is unique due to its specific spiro-fused 3(2H)-furanone moiety and the distinct enzymatic mechanisms involved in its biosynthesis. The cytochrome P450 enzyme SetF plays a crucial role in its formation, distinguishing it from other similar compounds .

属性

InChI |

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYCZGIAVNNJNU-AKNVYCFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017628 |

Source

|

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182926-45-0 |

Source

|

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the chemical structure of setosusin compared to other meroterpenoids?

A1: this compound stands out due to its unique spiro-fused 3(2H)-furanone moiety. This structural feature is not commonly observed in other meroterpenoids, making it a point of interest for researchers investigating its biosynthesis and potential biological activities.

Q2: How does the biosynthesis of this compound differ from that of the related compound, brevione E?

A2: While both this compound and brevione E share a common biosynthetic precursor, the pathways diverge due to the action of specific enzymes. In this compound biosynthesis, the cytochrome P450 enzyme SetF catalyzes the formation of the characteristic spirofuranone ring. Conversely, in brevione E biosynthesis, the α-ketoglutarate-dependent dioxygenase BrvJ catalyzes a skeletal rearrangement leading to a cycloheptenone ring instead of a spirofuranone. Interestingly, BrvJ and the this compound-related enzyme SetK share high homology but catalyze different reactions on the same substrate. This highlights how subtle enzymatic differences can lead to significant structural diversity in natural products.

Q3: What are the implications of understanding the biosynthetic pathway of this compound?

A4: Unraveling the biosynthetic pathway of this compound offers several advantages. First, it provides valuable insights into the enzymatic machinery responsible for constructing its unique spirofuranone scaffold. This knowledge could be leveraged for the engineered biosynthesis of this compound analogs with potentially improved or altered bioactivities. Moreover, understanding the distinct roles of enzymes like SetF, BrvJ, and SetK in closely related pathways enhances our understanding of fungal secondary metabolism and natural product diversification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)

![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)